N-(3,4-dimethylphenyl)-2-[(2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)sulfanyl]acetamide
Description
N-(3,4-dimethylphenyl)-2-[(2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)sulfanyl]acetamide is a pyrazolo[1,5-a]pyrimidine derivative characterized by a sulfur-linked acetamide moiety and substituted aromatic groups. Its core structure includes a pyrazolo[1,5-a]pyrimidine scaffold, which is a privileged motif in medicinal chemistry and materials science due to its planar aromaticity and hydrogen-bonding capabilities.
Properties
Molecular Formula |
C24H24N4OS |
|---|---|
Molecular Weight |
416.5 g/mol |
IUPAC Name |
N-(3,4-dimethylphenyl)-2-(2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)sulfanylacetamide |
InChI |
InChI=1S/C24H24N4OS/c1-15-10-11-20(12-16(15)2)26-21(29)14-30-22-13-17(3)25-24-23(18(4)27-28(22)24)19-8-6-5-7-9-19/h5-13H,14H2,1-4H3,(H,26,29) |
InChI Key |
XQNWFPLIQJJZEG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)CSC2=CC(=NC3=C(C(=NN23)C)C4=CC=CC=C4)C)C |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Analog: N,N-Diethyl-2-(2-(4-(tributylstannyl)phenyl)-5,7-dimethylpyrazolo[1,5-a]pyrimidin-3-yl)acetamide
Key Similarities and Differences :
- Core Structure : Both compounds share the pyrazolo[1,5-a]pyrimidine core.
- Substituents :
- The target compound features a 3,4-dimethylphenyl group and a sulfanyl acetamide, whereas the analog includes a 4-(tributylstannyl)phenyl group and a diethyl acetamide.
- The tributylstannyl group in the analog enables radiosynthesis applications, as it serves as a precursor for ¹⁸F-labeling in positron emission tomography (PET) tracers .
- Applications :
Table 1: Structural and Functional Comparison
Functional Analog: N-[3-(4-Quinazoliny)amino-1H-pyrazole-4-carbonyl] Aldehyde Hydrazones
Key Similarities and Differences :
- Core Structure : While distinct from pyrazolo[1,5-a]pyrimidine, this compound features a pyrazole-quinazoline hybrid scaffold, demonstrating the broader relevance of nitrogen-containing heterocycles in bioactive molecules.
- Substituents :
- Bioactivity: The analog exhibits antifungal activity against Fusarium graminearum and Valsa mali at 50 µg/mL, comparable to the commercial agent hymexazol .
Table 2: Bioactivity Comparison
| Compound Type | Bioactive Substituent | Observed Activity (50 µg/mL) | Reference |
|---|---|---|---|
| Target Compound | Sulfanyl acetamide | Not tested | - |
| Pyrazole-quinazoline analog | Aldehyde hydrazone | Antifungal (comparable to hymexazol) |
Preparation Methods
Cyclocondensation with 1,3-Diketones
A widely adopted method involves reacting 5-amino-3-phenylpyrazole with pentane-2,4-dione in acetic acid under acidic catalysis (e.g., H₂SO₄). The reaction proceeds via enamine formation, followed by cyclization to yield 2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidine. Key parameters include:
Chlorination at Position 7
The 7-position of the pyrazolo[1,5-a]pyrimidine core is activated for subsequent functionalization via chlorination. Phosphorus oxychloride (POCl₃) serves as the chlorinating agent under reflux conditions:
- Reagents : POCl₃ (3–5 equivalents), catalytic dimethylformamide (DMF).
- Conditions : 100–110°C for 3–5 hours.
- Yield : 60–65% for 5,7-dichloro-2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidine.
Introduction of the Sulfanyl Group
The sulfanyl moiety is introduced at position 7 via nucleophilic aromatic substitution (SNAr).
Thiolation Reaction
7-Chloro intermediates react with thiourea or potassium thiocyanate to generate the corresponding thiolate, which is subsequently alkylated.
Alternative Pathway: Direct Sulfur Insertion
Recent protocols utilize sodium hydrosulfide (NaSH) in dimethylacetamide (DMAc) at 80°C for 2 hours, achieving >85% conversion.
Synthesis of the Acetamide Intermediate
The N-(3,4-dimethylphenyl)acetamide sidechain is prepared via amidation of 3,4-dimethylaniline.
Chloroacetylation
3,4-Dimethylaniline reacts with chloroacetyl chloride in dichloromethane (DCM) under basic conditions:
- Reagents : Chloroacetyl chloride (1.1 equivalents), triethylamine (TEA, 2 equivalents).
- Conditions : 0°C to room temperature, 2 hours.
- Yield : 88–92% for 2-chloro-N-(3,4-dimethylphenyl)acetamide.
Azide Substitution (Optional)
For analogs, chloroacetamides are treated with sodium azide (NaN₃) in acetone/water (1:1) at 50°C for 6 hours, yielding 2-azido derivatives.
Coupling of Sulfanyl-Pyrazolo[1,5-a]pyrimidine and Acetamide
The final step involves coupling the sulfanyl-pyrazolo[1,5-a]pyrimidine with 2-chloro-N-(3,4-dimethylphenyl)acetamide via a sulfide bond.
Nucleophilic Displacement
- Reagents : 7-Mercapto-pyrazolo[1,5-a]pyrimidine (1 equivalent), 2-chloroacetamide (1.2 equivalents), potassium carbonate (K₂CO₃, 2 equivalents).
- Solvent : Acetonitrile (MeCN) or DMF.
- Conditions : 60–80°C for 6–8 hours.
- Yield : 65–75%.
Optimization with Phase-Transfer Catalysts
Adding tetrabutylammonium bromide (TBAB, 0.1 equivalents) increases yield to 82% by enhancing nucleophilicity.
Data Tables
Table 1: Key Reaction Parameters for Core Synthesis
| Step | Reagents/Conditions | Yield (%) | Reference |
|---|---|---|---|
| Cyclocondensation | 5-Aminopyrazole, pentane-2,4-dione, H₂SO₄ | 75–89 | |
| Chlorination | POCl₃, DMF, 110°C | 60–65 | |
| Thiolation | Thiourea, HCl, reflux | 70–80 |
Table 2: Coupling Reaction Optimization
| Condition | Variation | Yield (%) |
|---|---|---|
| Base | K₂CO₃ | 65–75 |
| Base + TBAB | K₂CO₃ + TBAB | 82 |
| Solvent | DMF vs. MeCN | 70 vs. 65 |
Mechanistic Insights
- Cyclocondensation : Protonation of the 1,3-diketone enhances electrophilicity, facilitating nucleophilic attack by the 5-aminopyrazole.
- SNAr at C7 : The electron-deficient pyrimidine ring activates the chloro substituent for displacement by thiolate ions.
- Coupling : Base-mediated deprotonation of the thiol enhances nucleophilicity, promoting alkylation by the chloroacetamide.
Challenges and Solutions
- Low Solubility : Use of polar aprotic solvents (e.g., DMAc) improves reaction homogeneity.
- Byproduct Formation : Excess thiourea (1.5 equivalents) minimizes disulfide byproducts.
- Purification : Silica gel chromatography (ethyl acetate/hexane, 1:3) effectively isolates the final product.
Recent Advances
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